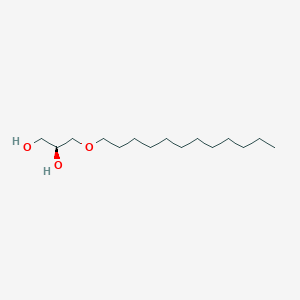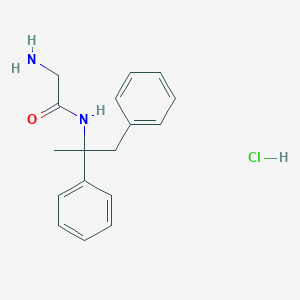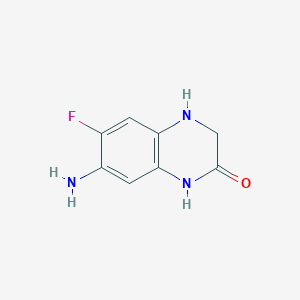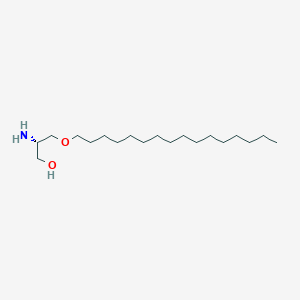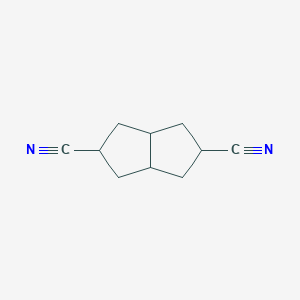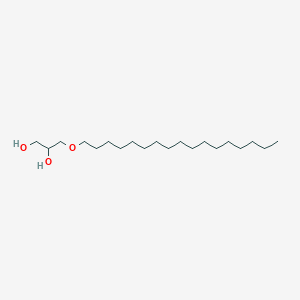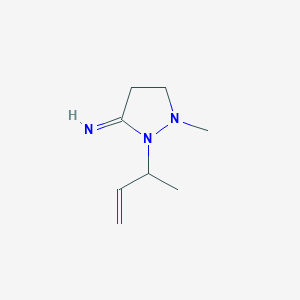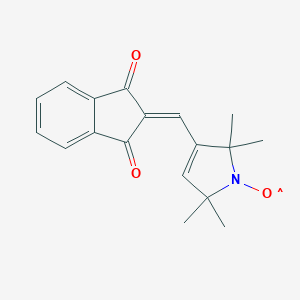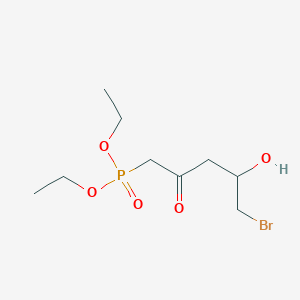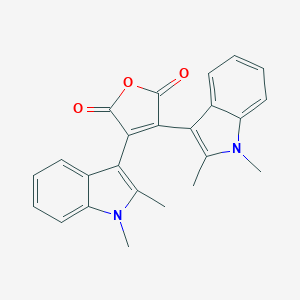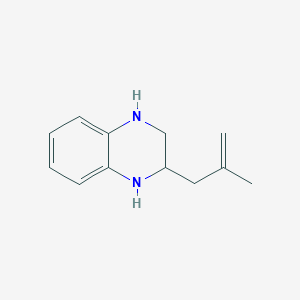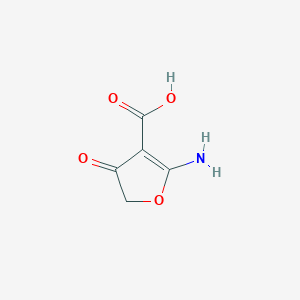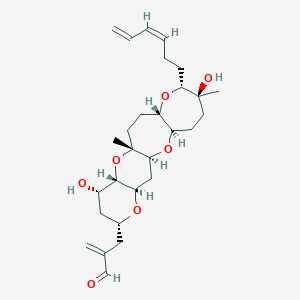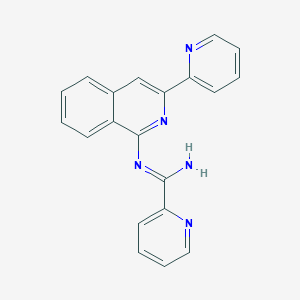
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (abbreviated as NIPIPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIPIPC is a heterocyclic compound that contains three nitrogen atoms and one carbon atom in its structure. In
Wirkmechanismus
The mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is not fully understood. However, it has been suggested that N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide may exert its biological effects by interacting with cellular proteins and enzymes. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to inhibit the activity of certain enzymes, including topoisomerase IIα, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is also soluble in a range of solvents, which makes it suitable for use in various assays. However, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has some limitations for lab experiments. It is a relatively new compound, and its properties and biological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications.
Zukünftige Richtungen
There are several future directions for research on N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. One potential area of research is the development of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in other fields, such as biochemistry and pharmacology.
Conclusion
In conclusion, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a complex multi-step process, and it has been extensively studied for its potential biological effects. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in various fields.
Synthesemethoden
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-bromo-3-pyridyl isoquinoline. The resulting intermediate is then subjected to further reactions to yield N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. The synthesis of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
118112-10-0 |
|---|---|
Produktname |
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |
Molekularformel |
C20H15N5 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C20H15N5/c21-19(17-10-4-6-12-23-17)25-20-15-8-2-1-7-14(15)13-18(24-20)16-9-3-5-11-22-16/h1-13H,(H2,21,24,25) |
InChI-Schlüssel |
VZJMIYLTPATHJF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(N=C2/N=C(\C3=CC=CC=N3)/N)C4=CC=CC=N4 |
SMILES |
C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |
Andere CAS-Nummern |
118112-10-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



